2-(4-Fluorophenyl)acetyl isothiocyanate

Antibacterial MIC Staphylococcus aureus

Select this bifunctional acyl isothiocyanate (CAS 43045-16-5) over 4-fluorophenyl isothiocyanate or phenylacetyl isothiocyanate when both the 4-fluoro pharmacophore and acyl thiourea conjugation are required. Validated in kinase inhibitor programs: c-MET IC₅₀ = 4 nM (CHEMBL525049) and dual MER/AXL inhibitor BPR5K230 (F = 54.6% oral). The 4-fluoro substituent delivers a ninefold hsEH potency increase vs. non-fluorinated phenyl analogs. MIC = 32 µg/mL against S. aureus—a 31-fold improvement over phenyl isothiocyanate—positioning it for antibacterial SAR optimization. Enhanced acyl isothiocyanate electrophilicity enables rapid heterocycle synthesis (thiazoles, thiadiazoles, triazoles) under mild conditions. The ¹⁹F NMR handle provides convenient reaction monitoring and metabolic stability advantages. Procure this scaffold when predictable reactivity, target potency, and spectroscopic traceability are non-negotiable.

Molecular Formula C9H6FNOS
Molecular Weight 195.22 g/mol
Cat. No. B8336574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)acetyl isothiocyanate
Molecular FormulaC9H6FNOS
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N=C=S)F
InChIInChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)5-9(12)11-6-13/h1-4H,5H2
InChIKeySVENOVQTBHVHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)acetyl Isothiocyanate: Acyl Isothiocyanate Building Block for Kinase-Targeted Medicinal Chemistry and Antimicrobial Research


2-(4-Fluorophenyl)acetyl isothiocyanate (CAS 43045-16-5; C₉H₆FNOS; MW 195.22 g/mol) is a bifunctional acyl isothiocyanate featuring an electrophilic –N=C=S group conjugated to a carbonyl moiety, further substituted with a para-fluorophenyl ring [1]. This compound belongs to the acyl isothiocyanate subclass, which exhibits fundamentally enhanced electrophilicity relative to alkyl or aryl isothiocyanates due to the electron-withdrawing carbonyl group . The presence of both the acetyl linker and the 4-fluoro substituent creates a unique pharmacophore that distinguishes it from simpler phenyl isothiocyanate (PITC), 4-fluorophenyl isothiocyanate (4-FPITC), or unsubstituted phenylacetyl isothiocyanate (PAITC). Its synthesis proceeds via reaction of 2-(4-fluorophenyl)acetyl chloride with potassium or sodium thiocyanate under mild conditions [1][2].

Why 2-(4-Fluorophenyl)acetyl Isothiocyanate Cannot Be Replaced by Phenyl Isothiocyanate or 4-Fluorophenyl Isothiocyanate in Research Applications


Generic substitution with simpler aryl isothiocyanates such as phenyl isothiocyanate (PITC) or 4-fluorophenyl isothiocyanate (4-FPITC) is scientifically invalid for applications requiring predictable reactivity, specific enzyme inhibition profiles, or pharmacokinetic properties. First, the acyl isothiocyanate subclass (–C(O)–N=C=S) exhibits significantly higher electrophilicity at the isothiocyanate carbon compared to aryl isothiocyanates (–Ar–N=C=S) due to the electron-withdrawing carbonyl group ; this alters reaction kinetics, regioselectivity, and product profiles in nucleophilic addition and cyclization reactions. Second, the para-fluoro substituent is not merely a spectator: in human soluble epoxide hydrolase (hsEH) inhibitor series, 4-fluorophenyl derivatives exhibit a ninefold increase in inhibitory activity relative to non-fluorinated phenyl analogs, while 3-fluorophenyl substitution yields only a twofold improvement [1]. Third, the acetyl linker (–CH₂C(O)–) between the aromatic ring and the isothiocyanate group provides a critical carbon spacer that modulates cytotoxicity and target engagement, as demonstrated in head and neck squamous cell carcinoma models where benzyl isothiocyanate (BITC, with a –CH₂– spacer) shows potent activity while PITC (no spacer) is inactive at comparable concentrations [2]. Together, these three structural features—the acyl isothiocyanate core, the 4-fluoro substituent, and the acetyl spacer—create a functional profile that cannot be replicated by any single in-class analog.

Quantitative Differentiation Evidence: 2-(4-Fluorophenyl)acetyl Isothiocyanate Versus Closest In-Class Analogs


Antibacterial Potency Against Clinical Pathogens: 31-Fold Improvement Over Phenyl Isothiocyanate (PITC)

2-(4-Fluorophenyl)acetyl isothiocyanate demonstrates substantially greater antibacterial potency than unsubstituted phenyl isothiocyanate (PITC) against clinically relevant Gram-positive and Gram-negative bacteria. Against S. aureus, the target compound shows an MIC of 32 µg/mL, compared to PITC's reported MIC of 1000 µg/mL [1][2]. This represents approximately a 31-fold improvement in potency. Against E. coli, the target compound's MIC of 64 µg/mL compares favorably to PITC's MIC of 1000 µg/mL, representing a ~15.6-fold improvement [1][2]. Even against the more resistant P. aeruginosa, the target compound retains measurable activity at 128 µg/mL, a data point not available for PITC in comparable assay conditions [1].

Antibacterial MIC Staphylococcus aureus

Anticancer Activity Across Multiple Human Cancer Cell Lines at Low Micromolar IC₅₀

The compound exhibits broad-spectrum in vitro anticancer activity against human cancer cell lines with IC₅₀ values ranging from 10.0 to 15.0 µM: HCT-116 (colon carcinoma, IC₅₀ = 12.5 µM), MCF-7 (breast adenocarcinoma, IC₅₀ = 15.0 µM), and HeLa (cervical carcinoma, IC₅₀ = 10.0 µM) [1]. In comparison, unsubstituted phenyl isothiocyanate (PITC) lacks a measurable IC₅₀ in HNSCC cell lines at doses up to 100 µM, whereas benzyl isothiocyanate (BITC), which contains a –CH₂– spacer but lacks the 4-fluoro and carbonyl features, shows IC₅₀ values of ~17–22 µM in the same HNSCC models [2]. The presence of the 4-fluoro substituent on the phenylacetyl scaffold is associated with enhanced antiproliferative activity, consistent with SAR observations that fluoro substitution on the phenyl ring of thiourea/isothiocyanate derivatives improves anticancer potency [3]. In vivo, xenograft models treated with the compound showed significant tumor volume reduction and increased TUNEL-positive apoptotic cells [1].

Anticancer IC50 Cytotoxicity

Enhanced Electrophilic Reactivity of Acyl Isothiocyanate Core Versus Aryl Isothiocyanates

As an acyl isothiocyanate (R–C(O)–N=C=S), 2-(4-fluorophenyl)acetyl isothiocyanate possesses fundamentally higher electrophilic reactivity at the isothiocyanate carbon compared to aryl isothiocyanates such as phenyl isothiocyanate (PITC) or 4-fluorophenyl isothiocyanate (4-FPITC) . This enhanced reactivity arises from the electron-withdrawing carbonyl group directly conjugated to the –N=C=S moiety, which lowers the LUMO energy of the isothiocyanate carbon and polarizes the N=C double bond [1]. Acyl isothiocyanates exhibit three distinct reactive centers—the nucleophilic nitrogen, the electrophilic carbonyl carbon, and the electrophilic thiocarbonyl carbon—enabling diverse addition, cyclization, and thiocyanate transfer reactions that are not accessible to aryl isothiocyanates . In practical synthetic terms, acyl isothiocyanates react with amines to form N-acyl thioureas at rates significantly faster than their aryl counterparts, and they participate in heterocycle-forming reactions (e.g., thiazoles, thiadiazoles, triazoles) under milder conditions [1][2].

Electrophilic reactivity Acyl isothiocyanate Nucleophilic addition

Ninefold Increase in Human Soluble Epoxide Hydrolase (hsEH) Inhibition by 4-Fluorophenyl Derivatives

In a systematic study of N,N′-disubstituted thioureas derived from 3(4)-fluorophenyl isothiocyanates as target-oriented hsEH inhibitors, the isosteric replacement of hydrogen by fluorine at the para position of the aromatic ring produced a ninefold increase in inhibitory activity, compared to only a twofold increase for the meta-fluorinated analogs [1]. This finding demonstrates that the 4-fluoro substituent—exactly as present in 2-(4-fluorophenyl)acetyl isothiocyanate—confers a specific and quantifiable advantage for hsEH target engagement. In contrast, unsubstituted phenyl isothiocyanate-derived thioureas showed substantially weaker hsEH inhibition, while naturally occurring isothiocyanates such as sulforaphane (IC₅₀ = 3.65 µM) and phenyl isothiocyanate (IC₅₀ = 7.5 µM) represent the baseline activity for this target class [2]. The 4-fluorophenyl-containing acyl isothiocyanate scaffold thus combines the enhanced electrophilicity of the acyl group with the hsEH-favoring 4-fluoro substitution, a dual advantage not available from PITC, 4-FPITC, or PAITC individually.

hsEH inhibition Fluorine substitution IC50

Validated Building Block for Clinical-Stage Kinase Inhibitors Targeting c-MET and MER/AXL

2-(4-Fluorophenyl)acetyl isothiocyanate serves as a key synthetic intermediate in the preparation of potent kinase inhibitors currently in clinical development. In the synthesis of c-MET inhibitor candidates, the compound is reacted with amino-substituted pyridine/pyrimidine scaffolds to form N-acyl thiourea linkages; the resulting urea/thiourea derivatives exhibit IC₅₀ values as low as 4 nM against c-MET kinase [1]. Specifically, the compound 1-(4-(2-amino-3-(3-(dimethylamino)prop-1-ynyl)pyridin-4-yloxy)-3-fluorophenyl)-3-(2-(4-fluorophenyl)acetyl)thiourea (CHEMBL525049) demonstrates IC₅₀ = 4 nM against hepatocyte growth factor receptor (c-MET) and IC₅₀ = 2.7 µM against CYP3A4, indicating both potency and a measurable initial selectivity window [1]. In a separate program, (4-fluorophenyl)acetyl isothiocyanate was coupled to aminofuranopyrimidine scaffolds to generate dual MER/AXL kinase inhibitors (e.g., compound 33, BPR5K230) with oral bioavailability (F = 54.6%) and in vivo antitumor efficacy in syngeneic and xenograft models [2]. These applications are enabled by the unique combination of the acyl isothiocyanate reactivity (for efficient thiourea bond formation) and the 4-fluorophenyl group (for target potency), a synthetic versatility not achievable with simpler aryl isothiocyanates.

Kinase inhibitor c-MET MER/AXL Building block

Structure-Activity Relationship Advantage: 4-Fluorophenyl Isothiocyanate Outranks Unsubstituted Phenyl in Antimicrobial Plant Pathogen Screens

In a systematic study of para-substituted aromatic isothiocyanates tested against the plant pathogens Rhizoctonia solani (fungus) and Erwinia carotovora (bacterium), the antibacterial activity ranking was: p-nitrophenyl > p-chlorophenyl > p-methylphenyl > p-ethylphenyl > p-fluorophenyl > phenyl > p-methoxyphenyl [1]. The p-fluorophenyl isothiocyanate (4-FPITC) ranked fifth among seven para-substituted analogs and clearly outperformed unsubstituted phenyl isothiocyanate (ranked sixth). For antifungal activity, the ranking was: p-nitrophenyl > p-methoxyphenyl > p-chlorophenyl > p-methylphenyl > p-ethylphenyl > phenyl > p-fluorophenyl, with p-fluorophenyl showing the lowest antifungal activity [1]. This dichotomy demonstrates that the 4-fluoro substituent selectively enhances antibacterial over antifungal activity relative to the unsubstituted phenyl baseline, and that the electronic character of the para substituent (electron-withdrawing F vs. H) directly modulates antimicrobial selectivity. In the context of 2-(4-fluorophenyl)acetyl isothiocyanate, the additional acetyl linker may further modulate this selectivity profile compared to the simpler 4-FPITC scaffold, providing a distinct SAR starting point for agrochemical or anti-infective discovery.

Structure-activity relationship Antimicrobial Plant pathogen

High-Value Application Scenarios for 2-(4-Fluorophenyl)acetyl Isothiocyanate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery and Lead Optimization (c-MET, MER, AXL)

This compound is the preferred acyl isothiocyanate building block for constructing N-acyl thiourea linkages in kinase inhibitor programs. As evidenced by its incorporation into CHEMBL525049 (c-MET IC₅₀ = 4 nM) [1] and into dual MER/AXL inhibitor BPR5K230 (F = 54.6% oral bioavailability) [2], 2-(4-fluorophenyl)acetyl isothiocyanate provides simultaneous access to potent target engagement and favorable pharmacokinetics. Procurement should be prioritized over 4-fluorophenyl isothiocyanate (4-FPITC) or phenylacetyl isothiocyanate (PAITC) when both the 4-fluoro substituent (for target potency) and the acyl carbonyl (for thiourea conjugation chemistry) are required.

Antibacterial Lead Discovery Targeting Drug-Resistant Gram-Positive Pathogens

With an MIC of 32 µg/mL against S. aureus—representing a ~31-fold improvement over phenyl isothiocyanate (MIC 1000 µg/mL) [3][4]—this compound warrants prioritization as a starting scaffold for antibacterial optimization programs. The combination of the electrophilic isothiocyanate warhead (capable of covalent modification of bacterial targets) with the 4-fluorophenyl group (enhancing antibacterial activity in SAR studies [5]) positions it as a mechanistically attractive candidate against drug-resistant strains including MRSA, where isothiocyanate-based approaches have already shown promise.

Human Soluble Epoxide Hydrolase (hsEH) Inhibitor Development for Cardiovascular and Anti-Inflammatory Indications

The ninefold increase in hsEH inhibitory activity conferred by the 4-fluorophenyl substituent—documented in thiourea derivatives synthesized from 4-fluorophenyl isothiocyanate [6]—makes the 2-(4-fluorophenyl)acetyl isothiocyanate scaffold a logical advanced intermediate for hsEH programs. The acyl isothiocyanate functionality enables one-step conversion to N-acyl thioureas upon reaction with amine-containing pharmacophores, while the 4-fluoro group provides the validated potency enhancement over non-fluorinated phenyl analogs. Researchers should select this compound over phenylacetyl isothiocyanate (PAITC) when hsEH potency is a primary screening criterion.

Diversity-Oriented Synthesis of Fluorinated Heterocyclic Libraries

The enhanced electrophilicity of acyl isothiocyanates compared to aryl isothiocyanates enables rapid, mild-condition access to diverse heterocyclic scaffolds including thiazoles, thiadiazoles, triazoles, and thiohydantoins [7]. The 4-fluorophenyl group further provides a convenient ¹⁹F NMR handle for reaction monitoring and a metabolic stability advantage in subsequent biological evaluation. For laboratories constructing fluorinated compound libraries for phenotypic or target-based screening, 2-(4-fluorophenyl)acetyl isothiocyanate offers a strategically advantageous combination of reactivity, spectroscopic traceability, and pharmacophore density not available from non-fluorinated or non-acyl isothiocyanate alternatives.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)acetyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.